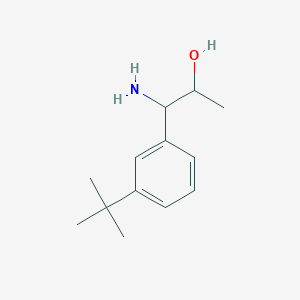![molecular formula C10H14N4S B13049559 N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13049559.png)
N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine is a heterocyclic compound that belongs to the thienopyrimidine family. This compound is characterized by a thieno[3,2-D]pyrimidine core structure with an N4-butyl substitution. Thienopyrimidines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives. One common method includes heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-D]pyrimidin-4-ones. Alternatively, the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene produces β-keto amides, which are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
化学反应分析
Types of Reactions
N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the structure.
Substitution: Nucleophilic substitution reactions can introduce different substituents at various positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, enhancing the compound’s biological activity .
科学研究应用
Chemistry: It serves as a building block for synthesizing more complex molecules with potential biological activities.
Biology: The compound has shown promise in inhibiting certain enzymes and proteins, making it a candidate for drug development.
Industry: Its derivatives are explored for use in agricultural chemicals and other industrial applications.
作用机制
The mechanism of action of N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine involves its interaction with specific molecular targets, such as CDKs. By binding to the active site of these kinases, the compound inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have shown that the compound fits well into the binding pocket of CDK6, providing insights into its inhibitory mechanism .
相似化合物的比较
Similar Compounds
N4-Alkyl-N2-Phenyl-Pyrrolo[3,2-D]pyrimidine-2,4-Diamine: This compound shares a similar core structure but with different substitutions, leading to variations in biological activity.
N4-Phenylsubstituted-7H-Pyrrolo[2,3-D]pyrimidin-4-Amines: These compounds are dual inhibitors of aurora kinase A and epidermal growth factor receptor kinase, showcasing different therapeutic potentials.
Uniqueness
N4-Butylthieno[3,2-D]pyrimidine-2,4-diamine is unique due to its specific substitution pattern, which imparts distinct biological activities. Its ability to inhibit CDKs and potential antitumor properties make it a valuable compound for further research and development.
属性
分子式 |
C10H14N4S |
|---|---|
分子量 |
222.31 g/mol |
IUPAC 名称 |
4-N-butylthieno[3,2-d]pyrimidine-2,4-diamine |
InChI |
InChI=1S/C10H14N4S/c1-2-3-5-12-9-8-7(4-6-15-8)13-10(11)14-9/h4,6H,2-3,5H2,1H3,(H3,11,12,13,14) |
InChI 键 |
DIJPCURNOITYBT-UHFFFAOYSA-N |
规范 SMILES |
CCCCNC1=NC(=NC2=C1SC=C2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![2-Chloro-3-{[3-(dimethylamino)propyl]amino}-1,4-dihydronaphthalene-1,4-dione hydrochloride](/img/structure/B13049540.png)




